molecular formula C12H19NO3 B2712264 Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2168075-35-0

Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2712264
CAS No.: 2168075-35-0
M. Wt: 225.288
InChI Key: WDRGRDGIYUVEEY-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-5-azaspiro[34]octane-5-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a seven-membered ring and a five-membered ring

Scientific Research Applications

Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic structure. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific ring structure and the presence of both a ketone and a tert-butyl ester group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-9(14)7-12(13)5-4-6-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRGRDGIYUVEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168075-35-0
Record name tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate
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